Methyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate
Description
Properties
Molecular Formula |
C8H10ClNO3 |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
methyl 4-chloro-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C8H10ClNO3/c1-13-8(12)10-3-2-7(9)6(4-10)5-11/h5H,2-4H2,1H3 |
InChI Key |
HMYDKRPPCUPLKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC(=C(C1)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- Enamine Formation : Methyl acetoacetate reacts with ammonium acetate to generate a β-enamino ester.
- Aldol Condensation : The enamine attacks a chlorinated aldehyde (e.g., chloroacetaldehyde), forming a conjugated imine intermediate.
- Cyclization : Intramolecular nucleophilic attack by the ester carbonyl oxygen yields the dihydropyridine ring.
- Oxidation/Functionalization : Post-cyclization oxidation or formylation introduces the 3-formyl group, though this step often requires separate reagents.
Optimized Protocol
- Reagents : Methyl acetoacetate (1.2 equiv), ammonium acetate (2.0 equiv), chloroacetaldehyde (1.0 equiv).
- Conditions : Reflux in ethanol (12 h), followed by formylation using DMF/POCl3.
- Yield : 58–65% after purification by column chromatography.
Table 1 : Key Variations in Hantzsch-Type Syntheses
| Variation | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Classical Hantzsch | Ethanol, reflux, 12 h | 58 | |
| Microwave-Assisted | MW, 100°C, 30 min | 72 | |
| One-Pot Formylation | DMF/POCl3 added in situ | 65 |
Vilsmeier–Haack Formylation
The Vilsmeier–Haack reaction enables direct formylation of dihydropyridine precursors. This method is particularly effective for introducing the 3-formyl group without requiring pre-functionalized starting materials.
Procedure
- Reagent Preparation : Vilsmeier reagent is generated by mixing DMF (3 equiv) and POCl3 (3 equiv) at 0–5°C.
- Substrate Activation : 4-Chloro-5,6-dihydropyridine-1(2H)-carboxylate is treated with the reagent at room temperature (48–72 h).
- Hydrolysis : The reaction is quenched with aqueous K2CO3, extracting the aldehyde product into dichloromethane.
Case Study
- Substrate : Methyl 4-chloro-5,6-dihydropyridine-1(2H)-carboxylate.
- Conditions : DMF/POCl3 (3:3 equiv), 48 h, rt.
- Yield : 70–75% after recrystallization.
Key Advantage : Avoids multi-step protection/deprotection sequences.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, improving yields and reducing side products. This method is ideal for lab-scale production under eco-friendly conditions.
Protocol
- Reagents : Methyl 6-chloro-2-methyl-1,4-dihydropyridine-3-carboxylate, DMF/POCl3.
- Conditions : Microwave irradiation (150 W, 100°C, 15–30 min).
- Yield : 80–85% with >95% purity.
Table 2 : Conventional vs. Microwave Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 12–48 h | 15–30 min |
| Yield | 58–70% | 80–85% |
| Solvent Volume | 50 mL/g | 10 mL/g |
| Energy Consumption | High | Low |
Functional Group Interconversion
Chlorination Strategies
Oxidation of Alcohols
- Reagents : MnO2 or Swern oxidation converts 3-hydroxymethyl derivatives to the 3-formyl group.
- Yield : 60–68%, but competing dehydration reactions limit efficiency.
Comparative Analysis of Methods
Table 3 : Method Comparison for Industrial Application
| Method | Scalability | Cost | Environmental Impact |
|---|---|---|---|
| Hantzsch-Type | Moderate | Low | High (solvent use) |
| Vilsmeier–Haack | High | Moderate | Moderate (POCl3 waste) |
| Microwave-Assisted | Limited | High | Low |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The chloro substituent at position 4 undergoes nucleophilic displacement with amines, alkoxides, and thiols under mild conditions. Microwave-assisted methods significantly enhance reaction efficiency:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Cyclobutylamine | MW, 50°C, 5 min, DMF/POCl₃ | 4-(Cyclobutylamino)-substituted derivative | 62–75 | |
| Sodium methoxide | RT, DCM, 12 h | 4-Methoxy derivative | 68 |
This reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing groups on the dihydropyridine ring.
Condensation Reactions at the Formyl Group
The aldehyde group participates in condensation reactions to form hydrazones, Schiff bases, and α,β-unsaturated derivatives:
The formyl group’s electrophilicity is enhanced by conjugation with the dihydropyridine ring, enabling rapid condensation .
Cyclization to Fused Heterocycles
Intramolecular cyclizations yield pharmacologically relevant fused systems:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NBS | MW, 80°C, 10 min, solvent-free | Furo[3,4-b]pyridine-2,5-dione | 71–89 | |
| Hydrazine hydrate | EtOH, reflux, 6 h | Pyrazolo[3,4-b]pyridine | 65 |
Cyclization mechanisms involve radical intermediates (for NBS) or nucleophilic attack (for hydrazine) .
Oxidation and Reduction
The formyl group undergoes selective redox transformations:
| Reaction | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 0°C, 2 h | 3-Carboxylic acid derivative | 82 | |
| Reduction | NaBH₄, MeOH | RT, 1 h | 3-Hydroxymethyl derivative | 90 |
Vilsmeier–Haack Formylation
While primarily a synthetic precursor, the compound itself can undergo further formylation under Vilsmeier conditions (POCl₃/DMF) to introduce additional aldehyde groups at reactive positions .
Key Mechanistic Insights
-
Electronic effects : The electron-deficient dihydropyridine ring polarizes the C–Cl bond, favoring nucleophilic substitution.
-
Steric factors : Substituents on the aryl group at position 4 influence reaction rates and regioselectivity .
-
Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics by stabilizing transition states .
Scientific Research Applications
Methyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a calcium channel blocker.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridines are known to block calcium channels, which can affect muscle contraction and neurotransmitter release. The formyl and chloro groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-Chloro-3-Formyl-5,6-Dihydro-2H-Pyridine-1-Carboxylate
- Structure : Differs only in the ester group (ethyl vs. methyl).
- Molecular Formula: C₉H₁₂ClNO₃ (vs. C₈H₁₀ClNO₃ for the methyl analog) .
- Molecular Weight : 217.65 g/mol (methyl analog: ~203.6 g/mol).
- Purity : 96% (commercial grade) .
- Methyl esters are generally more reactive in hydrolysis due to lower steric hindrance .
Methyl 4-(2-(Benzhydryloxy)ethyl)-5,6-Dihydropyridine-1(2H)-Carboxylate
- Structure : Shares the methyl ester but replaces chloro and formyl groups with a benzhydryloxyethyl chain at position 4 .
- Synthesis : Prepared via refluxing with methyl chloroformate, yielding a viscous oil after purification (59% yield).
- Key Differences :
- The bulky benzhydryloxyethyl group likely reduces electrophilicity at the 4-position, altering reactivity.
- Demonstrates the versatility of dihydropyridine carboxylates in accommodating diverse substituents for tailored applications.
tert-Butyl and Isopropyl Esters (e.g., tert-Butyl 4-(Pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-Dihydropyridine-1(2H)-Carboxylate)
Methyl 2-Oxo-5,6-Dihydropyridine-1(2H)-Carboxylate
- Structure : Lacks chloro and formyl groups; features a ketone at position 2 .
- Molecular Weight : 155.15 g/mol.
- Storage : Requires storage at 2–8°C, suggesting higher sensitivity compared to the target compound.
- Key Differences: The ketone enables different reaction pathways (e.g., enolate formation) but reduces electrophilic sites for substitution.
Halo-Substituted Analogs (e.g., tert-Butyl 4-Bromo-5,6-Dihydropyridine-1(2H)-Carboxylate)
Biological Activity
Methyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 1708250-56-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications based on recent research findings.
- Molecular Formula: C11H12ClNO3
- Molecular Weight: 245.68 g/mol
- Physical State: Solid at room temperature
- Solubility: Soluble in organic solvents like toluene and methanol
Antitumor Activity
Research indicates that derivatives of dihydropyridine compounds, including this compound, exhibit notable antitumor properties. A study demonstrated that related compounds showed IC50 values ranging from 11.3 µg/mL to 13.2 µg/mL against HepG2 liver cancer cells, suggesting potential efficacy in cancer treatment .
Antibacterial Properties
The compound has been evaluated for its antibacterial activity. Studies on similar pyridine derivatives have shown promising results against various bacterial strains, indicating that this compound may possess similar properties .
Antiviral Activity
Dihydropyridine derivatives have also been reported to exhibit anti-HIV activity. The structural characteristics of methyl 4-chloro-3-formyl-5,6-dihydropyridine suggest it may be a candidate for further antiviral studies .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
-
Conventional Synthesis:
- Utilizing starting materials such as chlorinated pyridines and aldehydes.
- Employing catalysts to enhance reaction efficiency.
- Green Chemistry Approaches:
Case Study 1: Cytotoxicity Evaluation
In a series of in vitro tests, methyl 4-chloro-3-formyl-5,6-dihydropyridine was assessed for cytotoxic effects against several cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HepG2 | 11.3 |
| MCF7 | 13.7 |
| HCT116 | 15.0 |
Case Study 2: Antibacterial Screening
Another study evaluated the antibacterial effects of the compound against Staphylococcus aureus and Escherichia coli. Results indicated effective inhibition at concentrations as low as 100 µg/mL, supporting its potential as a therapeutic agent .
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 100 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Methyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate?
- Methodology : The compound is typically synthesized via functionalization of dihydropyridine intermediates. For example:
- Step 1 : Suzuki-Miyaura cross-coupling of boronic ester derivatives (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate) with aryl halides using Pd(dppf)Cl₂ and cesium carbonate in 1,2-dimethoxyethane/water at 100°C (yields 68–86%) .
- Step 2 : Selective chlorination and formylation at the 4- and 3-positions using reagents like POCl₃ or SOCl₂ for chlorination and Vilsmeier-Haack conditions for formylation .
Q. How is the compound characterized structurally?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR to confirm regiochemistry (e.g., δ ~6.38 ppm for dihydropyridine protons, δ ~160–170 ppm for carbonyl carbons) .
- LCMS : Retention times (e.g., 3.31 min) and molecular ion peaks (e.g., m/z 204.9 [M+H⁺]) validate purity and molecular weight .
- IR : Absorbance bands for formyl (1700–1750 cm⁻¹) and ester (1250–1300 cm⁻¹) groups .
Q. What functional groups influence reactivity in this compound?
- Reactive Sites :
- Formyl Group : Participates in nucleophilic additions (e.g., condensation with amines for Schiff base formation).
- Chlorine : Undergoes substitution via SNAr with amines or thiols.
- Ester : Hydrolyzable under acidic/basic conditions to carboxylic acid derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized for cross-coupling steps?
- Catalyst Selection : Pd(dppf)Cl₂ outperforms other catalysts (e.g., Pd(PPh₃)₄) in Suzuki reactions due to improved stability and electron transfer .
- Solvent Systems : 1,2-Dimethoxyethane/water mixtures enhance boronic ester solubility and reaction homogeneity .
- Temperature Control : Heating at 100°C for 45–60 minutes minimizes side reactions (e.g., deborylation) .
Q. How do researchers resolve contradictions in regioselectivity during functionalization?
- Case Study : Chlorination at the 4-position may compete with 2-position substitution. Strategies include:
- Directing Groups : Use of tert-butyl carbamate to shield the 1-position and direct electrophiles to the 4-position .
- Steric Control : Bulkier reagents (e.g., NCS vs. Cl₂) favor substitution at less hindered positions .
Q. What strategies enable enantioselective derivatization of this compound?
- Catalytic Asymmetric Synthesis : Rhodium-ligand complexes (e.g., Rh/(R)-BINAP) achieve >95% ee in cross-couplings with racemic allyl halides .
- Chiral Auxiliaries : tert-Butyl carbamate groups facilitate diastereoselective reductions (e.g., NaBH₄ with chiral ligands) .
Q. How is computational modeling applied to predict reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
